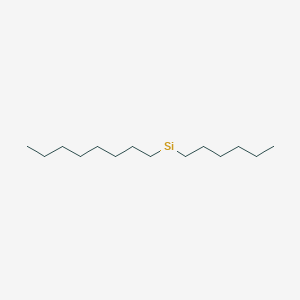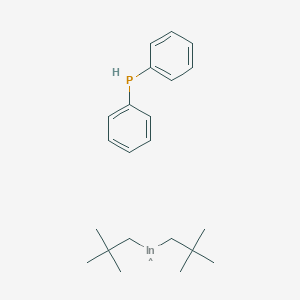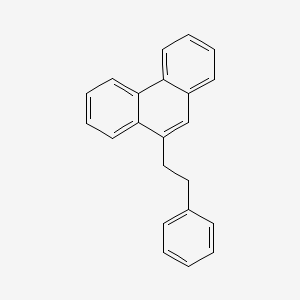
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate is a chemical compound with the molecular formula C8H16BrClO5P. It is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of bromo, chloro, and diethoxyphosphoryl groups attached to an acetate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bromo(chloro)(diethoxyphosphoryl)acetate typically involves the reaction of ethyl bromoacetate with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the diethoxyphosphoryl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.
Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, forming ethyl diethoxyphosphoryl acetate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates or phosphonic esters.
Oxidation: Phosphonic acids or esters.
Reduction: Ethyl diethoxyphosphoryl acetate.
Aplicaciones Científicas De Investigación
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonic acids.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of ethyl bromo(chloro)(diethoxyphosphoryl)acetate involves its reactivity with nucleophiles and electrophiles. The bromo and chloro groups act as leaving groups, facilitating nucleophilic substitution reactions. The diethoxyphosphoryl group can participate in coordination with metal ions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate can be compared with other similar compounds such as:
Ethyl bromoacetate: Lacks the diethoxyphosphoryl group, making it less versatile in certain reactions.
Ethyl chloroacetate: Similar to ethyl bromoacetate but with a chloro group instead of a bromo group.
Diethyl phosphite: Contains the diethoxyphosphoryl group but lacks the acetate backbone.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
101834-90-6 |
|---|---|
Fórmula molecular |
C8H15BrClO5P |
Peso molecular |
337.53 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-chloro-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C8H15BrClO5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 |
Clave InChI |
IMPABOMWLNEFPV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
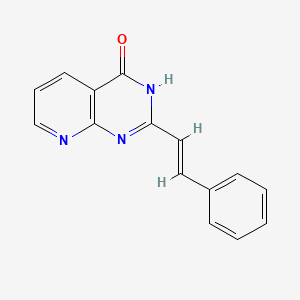
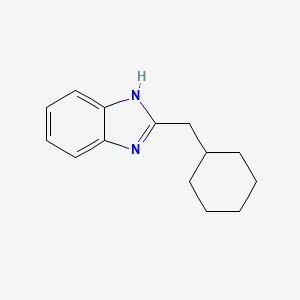

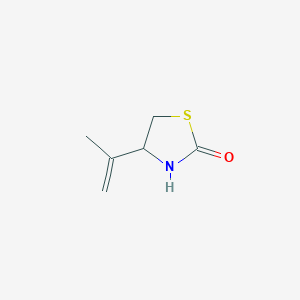
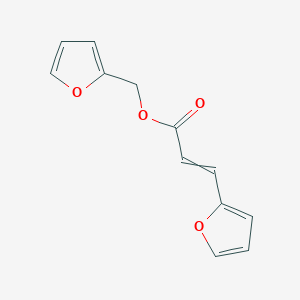
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

